(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, an amino group, and a dimethylpropanoyl group
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(19)11(9-17)10-18-13-8-12(20-4)6-7-14(13)21-5/h6-8,10,18H,1-5H3/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYTFIUHMHGDI-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=C(C=CC(=C1)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyaniline, undergoes nitration to form 2,5-dimethoxynitrobenzene. This intermediate is then reduced to 2,5-dimethoxyaniline.
Acylation: The 2,5-dimethoxyaniline is acylated with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the corresponding amide.
Formation of the Enenitrile: The amide is then subjected to a dehydration reaction using reagents like phosphorus oxychloride (POCl3) to form the enenitrile structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its analogs are investigated for their potential therapeutic effects. Research focuses on their ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: Unique due to its specific combination of functional groups.
2,5-Dimethoxyphenylamine: Lacks the enenitrile and dimethylpropanoyl groups.
2,2-Dimethylpropanoyl chloride: Used as a reagent in the synthesis but lacks the amino and enenitrile groups.
Uniqueness
The uniqueness of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile, often referred to by its chemical structure or CAS number 208348-00-9, is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula : C16H20N2O
- Molecular Weight : 288.347 g/mol
- LogP : 2.16 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including cytotoxicity against various cancer cell lines and potential anti-inflammatory properties. The specific biological activities of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile are still under investigation, but preliminary studies suggest several avenues of interest.
Cytotoxicity
A study evaluating a series of compounds related to (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile showed promising cytotoxic effects against human cancer cell lines such as Molt/4C8 and CEM cells. The cytotoxic potency was correlated with structural modifications at the ortho-position of the aryl rings, suggesting that similar modifications in this compound could enhance its activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are suggested by its structural resemblance to known anti-inflammatory agents. Research into related compounds has shown that modifications can lead to improved efficacy in reducing inflammatory markers such as TNF-α and IL-6 in experimental models .
Table 1: Summary of Biological Activities
While the exact mechanism of action for (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile remains to be fully elucidated, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation. The presence of the dimethoxyphenyl group may enhance binding affinity to target proteins involved in these processes.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile?
- Answer : The compound can be synthesized via multi-step reactions involving:
Formation of the enamine backbone : Condensation of 4,4-dimethyl-3-oxopentanenitrile with 2,5-dimethoxyaniline under reflux in ethanol or toluene, catalyzed by acetic acid.
Stereochemical control : Use of Z-selective conditions (e.g., low-temperature reactions or steric hindrance) to favor the (2Z)-configuration .
- Key analytical validation : Confirm the Z-configuration via -NMR (olefinic proton coupling constants) and X-ray crystallography .
Q. How can the molecular structure of this compound be reliably characterized?
- Answer : A combination of spectroscopic and computational methods is essential:
- NMR : Assign methoxy ( ppm), enamine proton ( ppm), and nitrile ( ppm in -NMR) signals .
- X-ray crystallography : Resolve stereochemical ambiguities and confirm intramolecular hydrogen bonding between the enamine NH and ketone oxygen .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
Q. What factors influence the stability of this compound during storage and experimentation?
- Answer : Stability is sensitive to:
- pH : Hydrolysis of the nitrile group in acidic/basic conditions. Store in neutral buffers.
- Temperature : Degrades above 40°C; recommend refrigeration (2–8°C) for long-term storage .
- Light : Protect from UV exposure to prevent photoisomerization of the enamine bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Answer : Use Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
- Response surface modeling : Identify optimal conditions (e.g., 60°C in ethanol with 5 mol% acetic acid yields >85% purity) .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts)?
- Answer :
Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) affecting chemical shifts.
Isotopic labeling : Use -labeled analogs to trace hydrogen-bonding interactions .
Cross-validate with IR : Confirm absence/presence of ketone (1700–1750 cm) and nitrile (2200–2250 cm) groups .
Q. How does computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?
- Answer :
- Transition-state analysis : Simulate Diels-Alder reactions using the enamine as a dienophile. DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity based on frontier molecular orbitals .
- MD simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
